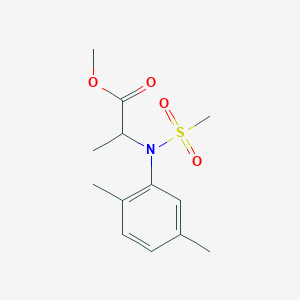

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate

Description

Properties

IUPAC Name |

methyl 2-(2,5-dimethyl-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9-6-7-10(2)12(8-9)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJLQDGRLSIXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(C(C)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonation of Methyl (S)-2-Hydroxypropanoate

Methyl (S)-2-hydroxypropanoate (II) reacts with methanesulfonyl chloride (III) in an inert solvent (e.g., toluene or chlorobenzene) at −10°C to +25°C. Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts. This step yields methyl (S)-2-[(methylsulfonyl)oxy]propanoate (IV) with >97% enantiomeric excess (ee). Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Minimizes racemization |

| Base | Triethylamine (1.2 equiv) | Prevents Cl⁻-mediated substitution |

| Temperature | 0–10°C | Suppresses side reactions |

Step 2: Condensation with 2,5-Xylidine

The sulfonate intermediate (IV) undergoes nucleophilic substitution with 2,5-xylidine (V) at 60–100°C in toluene, producing methyl N-(2,5-dimethylphenyl)-D-alaninate (VI). Configuration inversion occurs, converting the S-sulfonate to the R-alaninate. Sodium carbonate (1.5 equiv) enhances reactivity, achieving yields of 85–90%.

Step 3: N-Acylation with Methanesulfonyl Chloride

The final step involves reacting VI with methanesulfonyl chloride (VII) in dichloromethane at −5°C to +20°C. Triethylamine (2.0 equiv) ensures complete acylation, yielding the target compound with >95% chemical purity and >97% ee. Crystallization from hexane further elevates ee to >99%.

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods resolve racemic mixtures of methyl N-(2,5-dimethylphenyl)alaninate to obtain enantiopure precursors. Lipase-catalyzed hydrolysis is particularly effective.

Lipase-Catalyzed Hydrolysis

Racemic methyl N-(2,5-dimethylphenyl)alaninate is treated with Candida antarctica lipase B (Novozym 435) in aqueous buffer (pH 7.0) at 30°C. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester unreacted. Key metrics include:

Racemization and Recycling

Unreacted (S)-ester is racemized using catalytic p-toluenesulfonic acid in toluene at 80°C, enabling iterative resolution cycles. This dynamic process elevates overall yield to >90%.

Dynamic Kinetic Resolution (DKR) of Azlactones

Novozym 435 catalyzes the enantioselective methanolysis of azlactones bearing methylsulfonyl groups, directly yielding methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)-L-phenylalaninate.

Reaction Mechanism

Azlactone rings undergo ring-opening in toluene at 25°C, with Novozym 435 favoring L-enantiomer formation. Methanol acts as both nucleophile and solvent, achieving 99% ee at 90% conversion.

Process Optimization

-

Solvent : Toluene enhances enzyme stability.

-

Temperature : 25–30°C balances reaction rate and ee.

-

Enzyme Loading : 20 mg/mL maximizes turnover without substrate inhibition.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chemical Synthesis | 85–90 | >97 | Scalability | Multi-step, costly reagents |

| Enzymatic Resolution | 90 | >98 | High enantioselectivity | Requires racemization steps |

| DKR | 95 | 99 | Single-step, high efficiency | Substrate-specific optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound belongs to a class of N-substituted alaninates and carboxamides, which are widely used in agrochemicals. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Group Analysis

| Compound Name | Phenyl Substituents | Functional Group | Key Properties |

|---|---|---|---|

| Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate | 2,5-dimethyl | Methylsulfonyl | Strong electron-withdrawing, enhances polarity |

| Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) | 2,6-dimethyl | Methoxyacetyl | Moderate lipophilicity, fungicidal activity |

| Benalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) | 2,6-dimethyl | Phenylacetyl | High lipophilicity, broad-spectrum fungicide |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | Hydroxynaphthalene-carboxamide | Photosystem II inhibition (IC50 ~10 µM) |

Key Observations :

- Substituent Position : The 2,5-dimethylphenyl group (in the target compound) vs. 2,6-dimethylphenyl (in metalaxyl/benalaxyl) alters steric effects and binding affinity. For instance, 2,5-substitution may optimize interactions with photosynthesis-related targets, as seen in , whereas 2,6-substitution is common in fungicides .

Activity Trends :

- Lipophilicity : The methylsulfonyl group in the target compound may reduce lipophilicity compared to metalaxyl’s methoxyacetyl group, influencing systemic mobility in plants.

- Electron-Withdrawing Effects : Compounds with electron-withdrawing substituents (e.g., methylsulfonyl, fluoro) show enhanced PET inhibition, as demonstrated in .

Biological Activity

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is a synthetic compound belonging to the class of sulfonyl amino acids. Its unique structure, which includes a 2,5-dimethylphenyl group and a methylsulfonyl moiety attached to an alanine backbone, contributes to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including interaction mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 279.33 g/mol

The compound's structure allows for specific interactions with biological targets, particularly proteins and enzymes. The sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition of their activity. Additionally, the hydrophobic nature of the phenyl group enhances binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. This inhibition occurs as the compound mimics substrates or interacts directly with the active sites of enzymes:

- Enzyme Inhibition : The sulfonamide group may mimic para-aminobenzoic acid, inhibiting bacterial enzyme functions.

- Binding Affinity : The unique combination of hydrophobic and polar groups allows for targeted interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth by interfering with essential metabolic pathways.

- Enzyme Inhibition : Demonstrated effectiveness in inhibiting elastase and other serine proteases, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth through enzyme interaction | |

| Enzyme Inhibition | Competitive inhibitors for elastase | |

| Potential Therapeutic | Applications in drug development for inflammatory diseases |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study explored the compound's effect on human neutrophil elastase (HNE), revealing an IC50 value indicating significant inhibitory potential. This suggests that the compound could be developed further for therapeutic use in conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

-

Antimicrobial Activity :

- Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial metabolic processes through enzyme inhibition.

-

Therapeutic Applications :

- Given its ability to inhibit specific enzymes and potential anti-inflammatory effects, this compound is being evaluated for use in developing new drugs targeting inflammatory diseases and infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and esterification. First, sulfonyl chloride reacts with the amine group of alanine derivatives under controlled pH (7–9) to avoid hydrolysis. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Key parameters include reaction temperature (20–25°C for sulfonylation), stoichiometric ratios, and anhydrous conditions to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂N-) and ester (-COOCH₃) groups. Aromatic protons from the 2,5-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm).

- IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical 333.402 g/mol) and fragmentation patterns .

Q. What are the solubility profiles and formulation considerations for in vitro assays?

- Methodological Answer : The compound’s logP (3.74) indicates lipophilicity, requiring solvents like DMSO for stock solutions. For aqueous assays, dilute in buffers (e.g., PBS with ≤1% DMSO). Pre-screen for precipitation using dynamic light scattering (DLS) and adjust surfactant concentrations (e.g., Tween-80) if needed .

Q. What are the key purity assessment criteria, and which analytical methods are recommended?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. TLC (Rf comparison) provides rapid checks. Elemental analysis (C, H, N, S) should align with theoretical values (C17H19NO4S). Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities.

- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability.

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography may reveal undetected enantiomers affecting activity .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction mechanisms?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study sulfonamide bond stability and electron distribution.

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina. Correlate docking scores with experimental IC₅₀ values .

Q. How to design experiments to study the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify by UV-Vis spectroscopy.

- Hydrolytic Stability : Test in buffers (pH 1–9) at 37°C; track ester hydrolysis via NMR .

Q. What strategies mitigate challenges in regioselective sulfonylation during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.